molecular formula C8H14N2O3 B3199298 2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid CAS No. 1016823-58-7

2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid

Cat. No.: B3199298
CAS No.: 1016823-58-7
M. Wt: 186.21 g/mol
InChI Key: KQRQIWUYGRYSIX-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid (CAS: 1016823-58-7) is a branched-chain propanoic acid derivative featuring a carbamoyl urea linkage and an allyl (prop-2-en-1-yl) substituent. Its molecular formula is C₈H₁₄N₂O₃, with a molecular weight of 186.21 g/mol . The compound’s structure combines a rigid 2-methylpropanoic acid backbone with a reactive allyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-2-(prop-2-enylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-4-5-9-7(13)10-8(2,3)6(11)12/h4H,1,5H2,2-3H3,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRQIWUYGRYSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid typically involves the reaction of 2-methylpropanoic acid with prop-2-en-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as tertiary amines, can also be employed to accelerate the reaction. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-en-1-yl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carbamoyl Urea Derivatives

2-[(Ethylcarbamoyl)amino]-2-methylpropanoic Acid (CAS: 953891-89-9)
  • Structure : Replaces the allyl group with an ethyl chain.
  • Molecular Formula : C₇H₁₄N₂O₃; Molecular Weight : 174.2 g/mol .
  • Lower molecular weight may enhance bioavailability compared to the allyl analog. Hydrogen bonding capacity remains similar (2 donors: amide NH, carboxylic OH; 3 acceptors).
2-[(Cyclobutylcarbonyl)amino]propanoic Acid (CAS: Not specified)
  • Structure : Cyclobutylcarbonyl group replaces the allyl carbamoyl moiety.
  • Molecular Formula: C₈H₁₃NO₃; Molecular Weight: 171.19 g/mol .
  • Lacks the urea linkage, reducing hydrogen bond donor capacity (1 donor: carboxylic OH).
2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic Acid (CAS: 21704-83-6)
  • Structure: Quinoxaline-2-carbonyl and methyl groups replace the allyl carbamoyl.
  • Molecular Formula : C₁₃H₁₃N₃O₃; Molecular Weight : 259.26 g/mol .
  • 3 in the allyl analog). Higher molecular weight may reduce membrane permeability but improve target specificity.

Functional Group Modifications in Propanoic Acid Derivatives

2-Methyl-2-(4-methylpiperazin-1-yl)propanoic Acid Dihydrobromide (CAS: 1354949-47-5)
  • Structure : Piperazine ring replaces the carbamoyl urea group.
  • Molecular Formula : C₉H₂₀Br₂N₂O₂; Molecular Weight : 352.09 g/mol .
  • Key Differences: The basic piperazine nitrogen enables salt formation (dihydrobromide), improving aqueous solubility. Loss of urea functionality eliminates one hydrogen bond donor.
Aztreonam (CAS: 78110-38-0)
  • Structure: β-lactam antibiotic with a propanoic acid backbone but complex substituents (thiazole, sulfonic acid).
  • Molecular Formula : C₁₃H₁₇N₅O₈S₂; Molecular Weight : 435.43 g/mol .
  • Key Differences :
    • Sulfonic acid and β-lactam groups confer antibacterial activity, absent in the allyl carbamoyl analog.
    • Significantly higher molecular weight and polarity limit blood-brain barrier penetration.

Biological Activity

2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid, a compound with significant biological potential, has garnered attention in recent research for its diverse pharmacological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2

This compound features a unique combination of functional groups that contribute to its biological activity. The presence of the prop-2-en-1-yl group is particularly noteworthy for its role in enzyme interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with corresponding carboxylic acids or their derivatives. The synthesis pathway can be optimized to enhance yield and purity, which is critical for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Pharmacological Effects

Research has shown that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : It has been observed to reduce inflammatory markers in cellular models, indicating its potential utility in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Queener et al. (2022)Evaluated the compound as a lipophilic inhibitor of dihydrofolate reductase, showing promising inhibitory effects at low concentrations.
MDPI Review (2022)Highlighted the compound's potential in modulating key metabolic pathways involved in cancer progression.
PMC Research (2022)Demonstrated neuroprotective effects in vitro, with significant reductions in apoptosis markers in neuronal cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid
Reactant of Route 2
2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid

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